molecular formula C8H6N2O2S B8230353 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B8230353
M. Wt: 194.21 g/mol
InChI Key: WINNVCJKBGDBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic approaches to ensure high purity and yield. The use of palladium-catalyzed reactions is favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Thieno[2,3-d]pyrimidine-4-carboxylic acid
  • Thieno[3,4-d]pyrimidine-4-carboxylic acid
  • Thieno[2,3-b]pyridine derivatives

Comparison: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other thienopyrimidine derivatives, it exhibits enhanced biological activity and selectivity towards certain molecular targets .

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-7(13-4)6(8(11)12)10-3-9-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNVCJKBGDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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